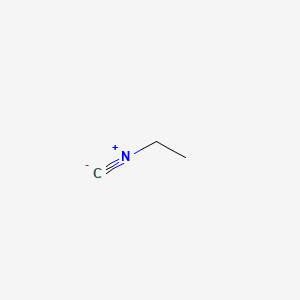

Ethyl isocyanide

Übersicht

Beschreibung

Synthesis Analysis

Ethyl isocyanide can be synthesized through various methods. A notable approach is the in-situ generation of isocyanides, where ethyl bromodifluoroacetate serves as a C1 source, forming isocyanides with primary amines. This method avoids byproduct imines and overinsertion products, highlighting the efficiency of isocyanide synthesis (Ma, Zhou, & Song, 2018).

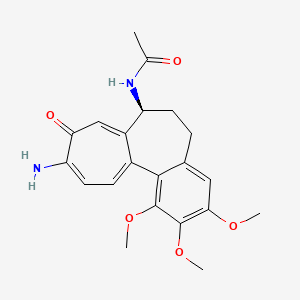

Molecular Structure Analysis

The molecular structure of this compound has been explored through vibrational and rotation spectra studies. Analysis of absorption peaks and internal rotation provides detailed insights into the molecule's structural characteristics (Bolton, Owen, & Sheridan, 1969).

Chemical Reactions and Properties

This compound is involved in various chemical reactions, demonstrating its reactivity. For instance, it undergoes isomerization to form corresponding nitriles when irradiated, showcasing isotopically selective reactions (Hartford & Tuccio, 1979). Additionally, its reactivity has been exploited in the synthesis of substituted pyrroles, indicating its utility in creating complex molecular structures (Lu et al., 2016).

Physical Properties Analysis

The study of this compound's physical properties, such as its dipole moment and the barrier to internal rotation, provides fundamental insights into its behavior in various states. The microwave spectrum analysis offers valuable data on these aspects (Anderson & Gwinn, 1968).

Chemical Properties Analysis

This compound's chemical properties, including reactivity with other compounds and its role in catalytic activities, are of great interest. Its use in nickel(II) isocyanide complexes for ethylene polymerization demonstrates its versatility in catalysis (Tanabiki et al., 2004). Moreover, its involvement in CC-coupling reactions showcases its utility in the formation of complex organometallic structures (Filippou, Grünleitner, & Völkl, 1991).

Wissenschaftliche Forschungsanwendungen

Synthesis of β-Aminoenones

- Application : Ethyl bromodifluoroacetate, forming isocyanides in situ with primary amines, is used for synthesizing β-aminoenones. This method involves the activation of C(sp3)-F bonds and isocyanide formation, enriching isocyanide and fluorine chemistry (Ma, Zhou, & Song, 2018).

Purification of Olefin Metathesis Products

- Application : Isocyanides have been investigated as small-molecule ruthenium scavenging agents, proving to be effective in removing metal residues from olefin metathesis reactions. This has led to the development of a new hybrid purification method, offering improved results over traditional techniques (Szczepaniak et al., 2015).

Formation of 3,5-Dihydro-4H-Imidazol-4-One Derivatives

- Application : Ethyl isocyanide is involved in reactions with 3-arylidene-3H-indolium salts and amines, leading to the formation of aryl(indol-3-yl)acetimidamides and, in some cases, cyclization to create 3,5-dihydro-4H-imidazol-4-one derivatives (Nguyen et al., 2021).

Catalytic Polymerization of Ethylene

- Application : Nickel(II) isocyanide complexes are used as catalysts for the polymerization of ethylene. The activity and properties of polyethylene formed vary with different substituents, indicating potential for customizing polymer properties (Tanabiki et al., 2004).

Diastereoselective Synthesis of Fused Oxazolines

- Application : Ethyl isocyanoacetate is used in a base-catalyzed tandem Michael addition/intramolecular isocyanide [3 + 2] cycloaddition, leading to the formation of fused oxazolines in a highly diastereoselective manner (Zhang et al., 2010).

Astronomical Research

- Application : Ethyl isocyanate has been studied in the context of astronomy, with efforts to detect it in star-forming regions like Orion KL and Sgr B2. This research aims to understand its abundance and role in the interstellar medium (Kolesniková et al., 2018; Margulès et al., 2018).

Metal-Catalyzed Chemical Reactions

- Application : Isocyanides, including this compound, are involved in various metal-catalyzed reactions, greatly enhancing their versatility in organic chemistry. This includes applications in drug discovery and materials science (Song & Xu, 2017; Lang, 2013).

Wirkmechanismus

Target of Action

The primary target of ethyl isocyanide in humans is Myoglobin . Myoglobin is a protein that stores oxygen in muscle cells, which is then used to provide the energy needed for muscle contraction.

Mode of Action

It is known that isocyanides exhibit unusual reactivity in organic chemistry due to their dichotomy between carbenoid and triple bond characters, with a nucleophilic and electrophilic terminal carbon .

Biochemical Pathways

Isocyanides are known to have potent biological activity as antibacterial, antifungal, antimalarial, antifouling, and antitumoral compounds . They are also known to affect the fatty acid biosynthetic process and the hexosamine pathway .

Pharmacokinetics

It is known that isocyanides are lipophilic compounds , which suggests that they may be readily absorbed and distributed in the body.

Result of Action

It is known that isocyanides can undergo reactions that convert them into carbonyls or produce stable cycloadducts .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the reactivity of isocyanides can be affected by temperature, as they undergo trimerization at high temperatures . Furthermore, the presence of metals can influence the reactivity of isocyanides due to their metal coordinating properties .

Eigenschaften

IUPAC Name |

isocyanoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N/c1-3-4-2/h3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCWCZCOOFUXGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90977959 | |

| Record name | Isocyanoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90977959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

55.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

The odor of isocyanides has been described as "'almost overpowering." "horrible," and "extremely distressing." [Wikipedia] | |

| Record name | Ethyl isocyanide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8194 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

624-79-3 | |

| Record name | Ethane, isocyano- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl isocyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isocyanoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90977959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isocyanoethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.876 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

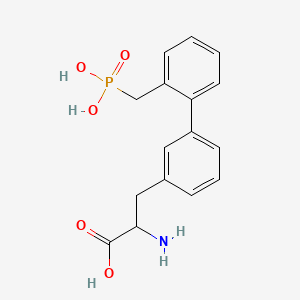

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

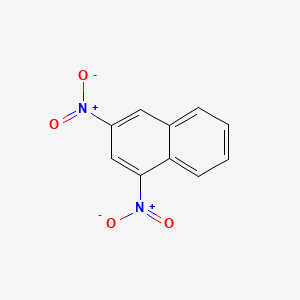

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Cyclohexylsulfamoyl)-2-methylphenoxy]acetic acid](/img/structure/B1222029.png)

![2-[6-(Cyclohexylamino)-9-purinyl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1222039.png)

![Benzo[f]quinoline](/img/structure/B1222042.png)